molecular formula C23H22N4O4S B2757886 ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate CAS No. 888460-93-3

ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B2757886
CAS RN: 888460-93-3
M. Wt: 450.51
InChI Key: ZTWGFICJRCBJME-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated the utility of similar ethyl compounds in the synthesis of various heterocyclic systems, which are essential scaffolds in drug discovery and development. For instance, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles has been achieved through the utilization of ethyl compounds as reagents or intermediates. These heterocycles possess significant pharmaceutical properties, including anti-inflammatory and antimicrobial activities (Lovro Selič et al., 1997; E. Abignente et al., 1992).

Asymmetric Synthesis

Ethyl compounds have also been explored in asymmetric synthesis, providing a pathway to chiral building blocks for enantioselective alkaloid synthesis. The asymmetric intramolecular Michael reaction of acyclic ethyl compounds has led to the production of versatile chiral building blocks, demonstrating the critical role of these ethyl compounds in the synthesis of complex molecular architectures (Y. Hirai et al., 1992).

Novel Series of α-Ketoamide Derivatives

Ethyl compounds have been utilized in the synthesis of α-ketoamide derivatives, showcasing their role in the development of novel compounds with potential biological activities. The synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives using ethyl compounds as intermediates highlights their importance in medicinal chemistry (A. El‐Faham et al., 2013).

Hydrogen-Bonded Supramolecular Structures

Research into the structural aspects of ethyl compounds has revealed their ability to form hydrogen-bonded supramolecular structures. This property is significant for understanding the molecular interactions and designing compounds with desired properties for pharmaceutical applications (J. Portilla et al., 2007).

Antimicrobial and Anti-Inflammatory Agents

Ethyl compounds have been investigated for their potential as antimicrobial and anti-inflammatory agents. The synthesis of novel compounds from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and their evaluation for antibacterial, antifungal, and anti-inflammatory activities underscore the therapeutic potential of such compounds (B. Narayana et al., 2006).

properties

IUPAC Name

ethyl 2-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-3-27-21(29)20-19(14-9-5-7-11-16(14)25-20)26-23(27)32-13-18(28)24-17-12-8-6-10-15(17)22(30)31-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWGFICJRCBJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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